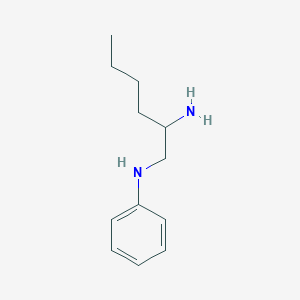

N1-phenylhexane-1,2-diamine

Description

Significance of Vicinal Diamines in Synthetic Methodologies and Catalysis

Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is of paramount importance in modern organic synthesis due to its prevalence in biologically active molecules, including natural products and pharmaceuticals. nih.govacs.orgresearchgate.netacs.org The unique arrangement of the two nitrogen atoms allows them to act as powerful bidentate ligands, forming stable complexes with a variety of transition metals. These metal complexes are frequently employed as catalysts in a wide range of chemical transformations, including asymmetric synthesis, where the chirality of the diamine ligand can be used to induce high levels of enantioselectivity. rsc.org

The development of efficient methods for the synthesis of vicinal diamines is an active area of research. acs.orgresearchgate.net Strategies such as the hydroamination of allylic amines, the diamination of alkenes, and the ring-opening of aziridines are continuously being refined to provide access to a diverse array of vicinal diamine structures. nih.govresearchgate.netorganic-chemistry.org In particular, unsymmetrical vicinal diamines, where the two amino groups bear different substituents, are highly valuable as they allow for fine-tuning of the steric and electronic properties of the resulting metal complexes or organocatalysts. acs.orgresearchgate.net

Chiral vicinal diamines are especially crucial in the field of asymmetric catalysis. rsc.org They can serve as chiral auxiliaries, ligands for transition metal catalysts, and as organocatalysts themselves. rsc.org The ability to synthesize enantiomerically pure vicinal diamines is therefore a key objective in synthetic organic chemistry.

Historical Perspective on N-Substituted Vicinal Diamine Research

The synthesis of N-substituted amines has a long history in organic chemistry. Early methods for N-alkylation often involved the reaction of an amine with an alkyl halide. However, these reactions are often plagued by a lack of selectivity, leading to mixtures of mono- and poly-alkylated products, as well as quaternary ammonium (B1175870) salts. To address these challenges, a variety of alternative methods have been developed over the years.

Historically, reactions such as the Delépine reaction, which utilizes hexamine, and the Gabriel synthesis, which employs a phthalimide-protected amine, were developed to achieve more controlled mono-alkylation. More recently, reductive amination has become a widely used method for the synthesis of N-substituted amines. This approach involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine.

The development of catalytic methods for N-alkylation has been a major focus of modern research. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds, including the synthesis of N-aryl amines. beilstein-journals.org Copper-catalyzed N-arylation reactions have also been extensively studied. beilstein-journals.org Furthermore, the use of rhodium-catalyzed hydroamination of allylic amines has provided an efficient route to N-substituted vicinal diamines. nih.govresearchgate.netacs.orgacs.orgnih.govnih.govresearchgate.net These modern catalytic methods offer significant advantages over traditional approaches, including milder reaction conditions, higher selectivity, and a broader substrate scope.

Scope and Research Focus on N1-Phenylhexane-1,2-Diamine

This compound is an unsymmetrical vicinal diamine with the molecular formula C12H20N2. uni.lu While extensive research on this specific molecule is not widely published, its synthesis and potential applications can be inferred from studies on closely related compounds.

One plausible synthetic route to this compound is through a visible-light-induced multicomponent decarboxylative radical coupling reaction. A study on the synthesis of N2-(4-methoxyphenyl)-N1-phenylhexane-1,2-diamine demonstrated the feasibility of this approach, suggesting that a similar strategy could be employed for the synthesis of the parent compound. rsc.org Another potential method involves the rhodium-catalyzed hydroamination of a suitable allylic amine precursor, a technique that has proven effective for the synthesis of a wide range of unsymmetrical vicinal diamines. nih.govresearchgate.netacs.org

The research interest in this compound and related N-phenyl substituted diamines lies in their potential use as ligands in catalysis. The phenyl group can influence the electronic properties and steric environment of a metal center, thereby modulating its catalytic activity and selectivity. chinesechemsoc.org For instance, N-phenyl-substituted diamine ligands have been used in palladium-catalyzed cross-coupling reactions. chinesechemsoc.org A study on the structurally similar N1-phenylbenzene-1,2-diamine has explored its use in the formation of copper-containing hybrid nanoflowers with potential catalytic applications. researchgate.netresearchgate.net

Below are data tables summarizing the basic properties of this compound and a plausible synthetic approach based on related literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂ | uni.lu |

| Molecular Weight | 192.3 g/mol | sigmaaldrich.com |

| IUPAC Name | N¹-phenylhexane-1,2-diamine | sigmaaldrich.com |

| CAS Number | 1247622-80-5 | sigmaaldrich.com |

Table 2: Plausible Synthesis of this compound via Visible-Light-Induced Radical Coupling

| Reactant 1 | Reactant 2 | Catalyst | Light Source | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Phenylaminoacetic acid | 1-Hexene | {Ir[dF(CF₃)ppy]₂bpy}PF₆ | Blue LEDs | DMA | N¹-phenylhexane-1,2-diamine | rsc.org* |

*This synthesis is inferred from a similar reaction reported for a related compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-N-phenylhexane-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-2-3-7-11(13)10-14-12-8-5-4-6-9-12/h4-6,8-9,11,14H,2-3,7,10,13H2,1H3 |

InChI Key |

XRDZGTPHKLAIFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CNC1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N1 Phenylhexane 1,2 Diamine and Analogues

Regioselective Synthesis Strategies for Vicinal Diamines

The regiocontrolled synthesis of unsymmetrical vicinal diamines is a fundamental challenge in organic synthesis. Several powerful strategies have emerged to address this challenge, enabling the selective formation of the desired constitutional isomer.

Multicomponent Decarboxylative Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation. While specific examples of multicomponent decarboxylative approaches for the direct synthesis of N1-phenylhexane-1,2-diamine are not extensively documented, photo-induced carbonyl alkylative amination reactions provide a conceptual framework. These reactions can bring together amines, aldehydes, and iodoarenes under catalyst- and base-free conditions to generate diverse alkyl/aryl-substituted unsymmetrical 1,2-diamines rsc.org. A hypothetical adaptation of this for this compound could involve the reaction of aniline (B41778), a suitable five-carbon aldehyde, and a source of the second nitrogen atom in a convergent manner.

Another relevant multicomponent strategy is the rhodium-catalyzed reaction of diazo compounds with diarylmethanimines and ketimines, which provides access to vicinal diamine derivatives with two tertiary stereocenters in high yields and diastereoselectivities rsc.org. Although this method yields more substituted diamines, it highlights the potential of MCRs in constructing the 1,2-diamine backbone.

Schmidt Rearrangement in Diamine Synthesis

The Schmidt reaction, a classic transformation that converts carboxylic acids to amines with the loss of one carbon atom, offers a potential, though less direct, route to vicinal diamines. The reaction proceeds through the reaction of an azide with a carbonyl derivative under acidic conditions, leading to an amine or amide via a rearrangement with the expulsion of nitrogen wikipedia.orgorganic-chemistry.org.

To synthesize a precursor for this compound, one could envision starting with a 2-aminoheptanoic acid derivative. The existing amino group would need to be appropriately protected. The Schmidt rearrangement of the carboxylic acid functionality would then install the second amino group, leading to a 1,2-diamine. The N-phenyl group could be introduced before or after the rearrangement, for instance, through N-arylation of one of the amino groups. The mechanism of the Schmidt reaction on a carboxylic acid involves the formation of an acylium ion, which reacts with hydrazoic acid to form a protonated azido ketone. A rearrangement with migration of the R group and expulsion of dinitrogen leads to a protonated isocyanate, which upon hydrolysis and decarboxylation yields the amine .

| Starting Material Class | Reagents | Key Intermediate | Product Class | Reference |

| Carboxylic Acid | Hydrazoic Acid (HN₃), Acid | Acyl Azide, Isocyanate | Amine | wikipedia.org |

| Ketone | Hydrazoic Acid (HN₃), Acid | Azidohydrin | Amide | wikipedia.orgorganic-chemistry.org |

Catalytic Hydroamination Routes to 1,2-Diamines

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for the synthesis of amines. For the synthesis of this compound, the hydroamination of an appropriately substituted alkene with aniline would be a direct approach. The regioselectivity of this reaction is a key consideration.

Proton-catalyzed hydroamination of alkenes with anilines has been shown to be effective, with the counteranion of the acid catalyst playing a significant role in the reaction efficiency nih.gov. For instance, the reaction of norbornene with aniline can yield both hydroamination and hydroarylation products nih.gov. For a linear alkene like 1-hexene, controlling the regioselectivity to favor the formation of the 1,2-diamine precursor would be crucial.

Palladium-catalyzed hydroamination of styrene (B11656) with aniline has been reported to yield N-phenyl phenylethylamine derivatives libretexts.org. While styrene is an activated alkene, these studies provide a basis for developing catalysts for less activated alkenes. Rhodium- and Iridium-catalyzed hydroamination of allylic and homoallylic amines with aniline nucleophiles have also been developed, affording 1,2-, 1,3-, and 1,4-diamines with good to excellent yields and high regio- and chemoselectivities nih.gov.

Table: Catalytic Hydroamination of Alkenes with Anilines (Analogous Systems)

| Alkene | Amine | Catalyst System | Product Type | Yield (%) | Reference |

| Norbornene | Aniline | Ph₃CB(C₆F₅)₄ | Hydroamination & Hydroarylation | - | nih.gov |

| Styrene | Aniline | Pd(dba)₂ / Xantphos | N-Aryl-1-phenylethylamine | up to 98 | libretexts.org |

| Allyl Amine Derivatives | Aryl Amines | [Ir(cod)Cl]₂ / Ligand | 1,2-Diamines | 66-91 | nih.gov |

Reductive Amination and Alkylation Procedures

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds wikipedia.orgmasterorganicchemistry.com. This two-step, often one-pot, process involves the formation of an imine or enamine intermediate followed by its reduction. To synthesize this compound, one could start with a 2-aminohexanal or 2-aminohexanone derivative. The reaction of the carbonyl group with aniline would form an imine, which is then reduced in situ to the desired diamine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material masterorganicchemistry.com.

An alternative reductive amination strategy could involve the reaction of a suitable diketone or keto-aldehyde with ammonia and aniline in a stepwise or concurrent manner, followed by reduction. The regioselectivity of the initial imine formation would be a critical factor in such an approach. Biocatalytic reductive amination using amine dehydrogenases is also an emerging green alternative for the synthesis of chiral amines frontiersin.org.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral 1,2-diamines is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry.

Asymmetric Transformations Employing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of one of the amino groups. For instance, an α,β-unsaturated ester or amide bearing a chiral auxiliary could undergo a diastereoselective conjugate addition of an amine or an amine equivalent.

A well-established strategy involves the use of pseudoephenamine as a chiral auxiliary for asymmetric alkylation reactions nih.gov. An amide derived from pseudoephenamine and a suitable carboxylic acid can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. While this is typically used for α-alkylation, conceptually similar approaches could be envisioned for the asymmetric synthesis of amino acid derivatives that could serve as precursors to chiral diamines.

Another powerful approach is the use of N-tert-butanesulfinyl imines as chiral electrophiles. The addition of nucleophiles to these imines, derived from aldehydes or ketones, proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The resulting sulfinamide can be readily cleaved to afford the free chiral amine. This methodology has been successfully applied to the synthesis of a wide variety of chiral amines and could be adapted for the synthesis of chiral this compound precursors.

Table: Diastereoselective Reactions Using Chiral Auxiliaries (Representative Examples)

| Substrate | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Reference |

| α,α-Disubstituted Amide | Pseudoephenamine | Enolate Alkylation | up to >95:5 | nih.gov |

| N-tert-Butanesulfinyl Imine | tert-Butanesulfinamide | Grignard Addition | up to 98:2 | thieme-connect.com |

| N-tert-Butanesulfinyl Imine | tert-Butanesulfinamide | Reductive Cross-Coupling | High | thieme-connect.com |

Enantioselective Catalytic Methods for Diamine Formation

The creation of stereodefined vicinal diamines necessitates precise control over the formation of two adjacent carbon-nitrogen bonds. Catalytic asymmetric synthesis provides the most efficient route to these chiral molecules, offering high enantioselectivity and atom economy. rsc.org While direct methods for this compound are not extensively documented, several powerful catalytic strategies for analogous N-aryl 1,2-diamines can be applied. These methods often involve the asymmetric functionalization of olefins or the ring-opening of aziridines.

One prominent strategy is the catalytic asymmetric aminolysis of meso-aziridines. This desymmetrization approach can produce chiral 1,2-diamines with two distinct amino groups. ua.esresearchgate.net For the synthesis of an N1-phenylhexane analogue, a catalyst system, such as one based on Magnesium (Mg(OTf)₂), in conjunction with a chiral N,N'-dioxide ligand, can facilitate the ring-opening of a suitable N-activated cyclohexene-derived aziridine (B145994) with aniline, yielding the desired diamine product with high enantiomeric excess (ee). ua.esresearchgate.net Silver(I)-catalyzed systems using chiral phosphine (B1218219) ligands like (S)-DTBM-Segphos have also proven effective for the enantioselective ring-opening of N-tosylaziridines with aromatic amines. ua.es

Another powerful technique is the reductive coupling of imines with other nitrogen-containing components. For instance, copper-catalyzed reductive couplings of azadienes with aldimines can afford anti-1,2-diamines with excellent diastereoselectivity and enantioselectivity. nih.gov This method allows for the union of two different N-containing fragments, providing access to a diverse range of vicinal diamines where the two amino groups can be easily differentiated for further synthesis. nih.gov

Palladium-catalyzed reactions have also been instrumental in the asymmetric synthesis of diamine derivatives. Sequential catalysis involving palladium-catalyzed allylic amination followed by rhodium-catalyzed aziridination offers a pathway to optically active, polyfunctionalized diamines from simple racemic starting materials. nih.gov Furthermore, enantioselective N-allylation of meso-vicinal diamine derivatives using a chiral π-allyl-Pd catalyst can achieve desymmetrization with high enantioselectivity. nih.gov

The table below summarizes representative catalytic systems applicable to the enantioselective synthesis of N-aryl 1,2-diamines, which are relevant for producing chiral this compound.

Table 1: Enantioselective Catalytic Methods for N-Aryl 1,2-Diamine Synthesis

| Catalytic System | Reaction Type | Substrate Examples | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Mg(OTf)₂ / Chiral N,N'-Dioxide | Aziridine Ring-Opening | N-(2-picolinoyl)aziridine + Aniline | Up to 95% |

| Ag(I) / (S)-DTBM-Segphos | Aziridine Ring-Opening | N-tosylaziridine + Aromatic Amines | Good to excellent |

| (Ph-BPE)Cu–H | Reductive Coupling | Azadiene + Aldimine | >95:5 er |

| Pd₂dba₃ / Chiral Ligand | Allylic Amination | Allylic Carbonate + Sulfamate | >90% |

| Chiral π-allyl-Pd catalyst | Desymmetrization (N-allylation) | meso-vicinal diamine bistrisylamide | Up to 90% |

Green Chemistry Approaches in Diamine Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for diamine synthesis. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Electrosynthesis has emerged as a particularly promising green alternative to conventional chemical methods for vicinal diamine production. flintbox.com Traditional routes often rely on harsh chemical oxidants that generate toxic by-products. flintbox.com Electrochemical methods, by contrast, can drive reactions using electric current, eliminating the need for such reagents. flintbox.comnih.gov A notable example is the electrochemical diazidation of alkenes. This process uses a manganese catalyst in a simple electrochemical cell to add two azide groups across a C=C double bond. nih.govspringernature.com The resulting 1,2-diazide can be easily and chemoselectively reduced in a subsequent step, often via catalytic hydrogenation, to the corresponding 1,2-diamine. nih.gov This electrocatalytic approach offers operational simplicity, broad substrate compatibility, and enhanced sustainability by minimizing wasteful byproducts. nih.gov

Another innovative electrochemical strategy involves the synthesis of vicinal diamines in a continuous flow setup. This method proceeds via the electrochemical generation of an unstable aziridine intermediate from an alkene and a primary amine, followed immediately by a strain-driven ring-opening with a nucleophile in a "telescoped" process. uva.nl This technique avoids the isolation of the unstable intermediate and provides a streamlined pathway to a variety of diamine structures. uva.nl

Biocatalysis represents another cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov While specific biocatalytic routes to this compound are not yet established, the broader field of enzymatic synthesis of chiral amines is rapidly advancing. nih.gov For example, enzymes such as ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have been shown to catalyze the addition of arylamines to fumarate, producing N-arylated aspartic acids with excellent enantiomeric excess (>99% ee). acs.org The development of engineered enzymes, such as tailored d-amino acid dehydrogenases or transaminases, for the asymmetric synthesis of specific amino compounds highlights the potential for future biocatalytic routes to complex diamines. acs.org

The principles of green chemistry also encourage the use of renewable feedstocks. While many diamine syntheses rely on petroleum-based starting materials, research into bio-based routes is growing, aiming to produce key chemical building blocks from biomass. rsc.org

Table 2: Comparison of Green Synthesis Approaches for Vicinal Diamines

| Method | Key Principle | Advantages |

|---|---|---|

| Electrosynthesis | Use of electric current to drive reactions. | Eliminates harsh chemical oxidants, minimizes by-products, high functional group tolerance, precise control. flintbox.comnih.gov |

| Flow Chemistry | Continuous, telescoped reactions. | Avoids isolation of unstable intermediates, improves safety and efficiency. uva.nl |

| Biocatalysis | Use of enzymes as catalysts. | High stereo- and regioselectivity, mild reaction conditions (aqueous media, room temp), environmentally friendly. nih.govacs.org |

Mechanistic Investigations of N1 Phenylhexane 1,2 Diamine Formation

Reaction Pathway Elucidation in Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, stands as a highly atom-economical method for the synthesis of amines, including N1-phenylhexane-1,2-diamine. The direct hydroamination of an alkene such as 1-phenyl-1-hexene with an amine is a primary pathway, though it often requires catalysis to overcome a significant activation barrier.

Proton-catalyzed hydroamination of alkenes with anilines has been investigated, where the efficiency of the reaction is dramatically influenced by the nature of the acid's counteranion. nih.govacs.org For styrenes, which are structurally analogous to 1-phenyl-1-hexene, the reaction can proceed to yield both hydroamination and hydroarylation products. The selectivity between these products can be controlled by adjusting reaction time, temperature, and substrate substitution. acs.org Electron-withdrawing substituents on the aniline (B41778) tend to favor the formation of the hydroamination product. nih.gov

The general mechanism for base-catalyzed hydroamination involves the deprotonation of the amine to form a more nucleophilic metal amide, which then attacks the alkene. acs.org Subsequent proton exchange with another amine molecule regenerates the catalyst and releases the diamine product. acs.org

In the context of forming this compound, a potential hydroamination pathway could involve the reaction of an allylic amine derivative. Rhodium-catalyzed intermolecular hydroamination of N-allyl imines with cyclic amines has been shown to produce 1,2-diamines in high yields with excellent diastereoselectivity. illinois.eduresearchgate.net This approach utilizes a coordinating group near the olefin to direct the catalyst and promote the transformation. illinois.eduresearchgate.net

Stereochemical Control Mechanisms in Asymmetric Synthesis

The presence of two stereocenters in this compound necessitates careful control over the stereochemical outcome of its synthesis. Asymmetric synthesis provides the tools to achieve high enantiomeric and diastereomeric purity.

One established strategy for the stereocontrolled synthesis of vicinal diamines is the organocatalytic asymmetric Mannich reaction. This has been successfully applied to the reaction of N-protected aminoacetaldehydes with N-Boc-protected imines, yielding both syn- and anti-diamine products with high stereoselectivity. nih.gov The choice of catalyst, such as proline or an axially chiral amino sulfonamide, dictates the diastereomeric outcome. nih.gov This methodology could be adapted for the synthesis of this compound by employing appropriately substituted starting materials.

Another powerful approach involves the desymmetrization of meso-vicinal diamines. Catalytic asymmetric N-allylation using a chiral π-allyl-Pd catalyst has been shown to proceed with high enantioselectivity. nih.gov This method could be conceptually applied to a precursor of this compound.

Furthermore, the asymmetric formal hydroamination of enamines using a CuH catalyst offers a direct route to chiral 1,2-diamines with high enantioselectivities over a broad range of substrates. nih.gov Computational studies have been employed to rationalize the observed enantioselectivities in such reactions. researchgate.net

The following table summarizes the influence of different catalytic systems on the stereochemical outcome in the synthesis of vicinal diamines, which is relevant to the synthesis of this compound.

| Catalytic System | Reaction Type | Stereochemical Outcome | Reference |

| Proline | Mannich Reaction | syn-selective | nih.gov |

| (S)-Axially Chiral Amino Sulfonamide | Mannich Reaction | anti-selective | nih.gov |

| Chiral π-allyl-Pd Catalyst | N-allylation | High enantioselectivity (up to 90% ee) | nih.gov |

| CuH with Chiral Ligand | Formal Hydroamination of Enamines | High enantioselectivity | nih.gov |

Intermediates and Transition States in Diamine Synthesis

The formation of this compound can also be achieved through the ring-opening of a suitably substituted aziridine (B145994) precursor. The regioselectivity of this ring-opening is a critical factor, and understanding the intermediates and transition states is key to controlling the outcome.

Computational studies, often using Density Functional Theory (DFT), have provided significant insights into these processes. For the ring-opening of N-acyl aziridines, it has been shown that the reaction can proceed through a concerted process. mdpi.com In the reaction of aziridines with CO2 catalyzed by (salen)Cr(III)Cl, theoretical analyses indicate a differential activation of the two carbons in the aziridine ring. scispace.com The phenyl-substituted C-N bond is significantly elongated in the intermediate, leading to a carbocationic character on the benzylic carbon, which directs the nucleophilic attack to that position. scispace.com

The treatment of unsymmetrical 2,3-disubstituted aziridines with a Lewis acid like TiCl4 can lead to the formation of β-phenethylamine derivatives through the intermediacy of a phenonium ion. nih.gov Computational analysis of this reaction pathway provides insight into the mechanism and the selectivity of the phenonium ion opening. nih.gov

The table below outlines key intermediates and transition state characteristics for relevant diamine formation reactions.

| Reaction Type | Key Intermediate | Transition State Characteristics | Reference |

| Aziridine Ring-Opening with CO2 | (salen)Cr(III)Cl-activated aziridine | Elongated phenyl-substituted C-N bond, developing carbocationic character | scispace.com |

| Lewis Acid-mediated Aziridine Ring-Opening | Phenonium ion | Reagent-controlled regioselective opening | nih.gov |

Kinetic and Thermodynamic Aspects of Synthetic Routes

The feasibility and selectivity of a reaction pathway are governed by its kinetic and thermodynamic parameters. In the context of this compound synthesis, these factors determine the predominant product and the efficiency of the process.

For proton-catalyzed hydroamination and hydroarylation reactions of anilines and alkenes, it has been observed that the hydroamination product can be the kinetic product, which can then convert to the more thermodynamically stable hydroarylation product over time and at higher temperatures. nih.govacs.org This allows for selective formation of either product by controlling the reaction conditions. nih.govacs.org

Kinetic analyses of photocatalytic hydroaminoalkylation of styrenes with primary alkylamines have identified the turnover-limiting step of the catalytic cycle, which can be either the radical addition to the styrene (B11656) or the regeneration of the photocatalyst. nih.gov Luminescence quenching and kinetic studies support a mechanism involving a highly reactive azidyl radical that engages in an irreversible hydrogen atom transfer (HAT) with the alkylamine to generate the key α-amino radical intermediate. nih.gov

Computational studies on the formal hydroamination of enamines have been used to calculate the free energy profiles for the N-O bond cleavage processes and to analyze the 3D structures of the key transition states, providing a rationale for the observed enantioselectivities from a kinetic standpoint. researchgate.net

The following table presents a summary of kinetic and thermodynamic findings for related diamine synthesis reactions.

| Reaction | Kinetic/Thermodynamic Aspect | Implication for Selectivity | Reference |

| Proton-catalyzed Alkene Amination | Hydroamination product is often the kinetic product. | Reaction conditions can be tuned for kinetic or thermodynamic control. | nih.govacs.org |

| Photocatalytic Hydroaminoalkylation | Turnover-limiting step can be radical addition or catalyst regeneration. | Understanding the rate-limiting step can guide optimization. | nih.gov |

| Formal Hydroamination of Enamines | Free energy profiles of transition states rationalize enantioselectivity. | Catalyst and substrate design can be guided by computational kinetics. | researchgate.net |

Structural Elucidation and Conformational Analysis for Reactivity Correlation

Advanced Spectroscopic Characterization Techniques

While specific experimental spectra for N1-phenylhexane-1,2-diamine are not widely available in published literature, its structure can be reliably predicted and understood through the application of standard spectroscopic methods. The expected outcomes for each technique are based on the analysis of its constituent functional groups—a primary amine, a secondary N-phenyl amine, a chiral disubstituted alkyl chain, and an aromatic ring.

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be required for a full assignment.

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers leading to diastereotopic protons. The aromatic region would likely show multiplets between 7.2 and 6.7 ppm. The methine protons on the chiral centers (H1 and H2) would appear as complex multiplets, with their chemical shifts and coupling constants being highly dependent on the molecule's conformation. The protons of the butyl chain would resonate in the upfield alkyl region (approx. 0.9-1.5 ppm). The amine protons (NH and NH₂) would appear as broad signals whose chemical shifts are sensitive to solvent and concentration.

The ¹³C NMR spectrum would provide key information on the carbon skeleton. The phenyl group would exhibit signals in the aromatic region (~113-148 ppm). The chiral carbons, C1 and C2, would be found in the 50-65 ppm range. The remaining four carbons of the hexyl group would appear in the aliphatic region (~14-35 ppm).

Advanced 2D NMR techniques are indispensable for unambiguous assignment. A COSY spectrum would reveal the coupling network within the hexane (B92381) backbone, connecting H1 through H6. An HSQC spectrum would correlate each proton signal to its directly attached carbon, while an HMBC spectrum would establish long-range (2-3 bond) C-H correlations, confirming the placement of the phenyl group on the N1 nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and general NMR principles.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| Phenyl (C'1-C'6) | 6.7 - 7.2 (m) | 113 - 148 | HMBC from NH to C'2/C'6 |

| NH (on N1) | Variable, broad | - | COSY to H1 |

| C1 | ~3.0 - 3.5 (m) | ~55 - 65 | COSY to H2, NH; HSQC to C1 |

| C2 | ~2.8 - 3.3 (m) | ~50 - 60 | COSY to H1, H3; HSQC to C2 |

| NH₂ (on C2) | Variable, broad | - | COSY to H2 |

| C3-C5 | ~1.2 - 1.6 (m) | ~22 - 35 | COSY network from H2 to H6 |

| C6 | ~0.9 (t) | ~14 | COSY to H5 |

Vibrational spectroscopy provides a rapid method for identifying the key functional groups within the molecule. The IR and Raman spectra are expected to show characteristic bands for the N-H, C-H, C-N, and aromatic C=C bonds. nih.govresearchgate.net

The IR spectrum would be dominated by N-H stretching vibrations in the 3300-3500 cm⁻¹ region. A primary amine (NH₂) typically shows two bands (symmetric and asymmetric stretches), while a secondary amine (NH) shows one, which may be sharp. researchgate.net The region from 3000-3100 cm⁻¹ corresponds to aromatic C-H stretching, while aliphatic C-H stretches appear between 2850-2960 cm⁻¹. researchgate.net The aromatic C=C ring stretching vibrations are expected around 1600 cm⁻¹ and 1500 cm⁻¹. A key band for N-H bending (scissoring) for the primary amine should appear around 1650-1580 cm⁻¹. C-N stretching vibrations would be observed in the 1350-1000 cm⁻¹ fingerprint region.

The Raman spectrum would complement the IR data. Aromatic ring breathing modes, which are often strong in Raman, would be expected near 1000 cm⁻¹. nih.govresearchgate.net The symmetric C-H stretching of the alkyl chain would also be a prominent feature.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on data from aniline (B41778), phenylenediamines, and alkylamines. nih.govresearchgate.netnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Primary & Secondary Amine) | 3300 - 3500 | Medium-Strong | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| N-H Bend (Primary Amine) | 1580 - 1650 | Medium-Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 (Aryl-N), 1020 - 1220 (Alkyl-N) | Medium | Medium |

Mass spectrometry (MS) is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₂H₂₀N₂), the nominal molecular weight is 192 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (expected m/z for [M+H]⁺: 193.1705).

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 192. The fragmentation would likely be dominated by cleavage alpha to the nitrogen atoms. Key fragmentation pathways would include:

Cleavage of the C1-C2 bond: This is a common pathway for 1,2-diamines, which could lead to fragments such as [C₆H₅NHCH]⁺ (m/z 106) and [C₄H₉CHNH₂]⁺ (m/z 86).

Loss of the butyl group: Cleavage of the C2-C3 bond (alpha-cleavage relative to the C2 amine) would result in the loss of a butyl radical (•C₄H₉) to give a fragment at m/z = 135.

Loss of an amino group: Fragmentation involving the loss of •NH₂ could also occur.

Since this compound is a chiral molecule, Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for assessing its absolute configuration in solution. Chiral 1,2-diamines and their metal complexes are known to exhibit characteristic ECD spectra. oup.comresearchgate.net

The ECD spectrum of the free ligand would show Cotton effects associated with the electronic transitions of the phenyl chromophore, perturbed by the chiral centers. Upon coordination to a metal ion, new and often much stronger ECD signals appear in the d-d transition region of the metal. The sign of the Cotton effects in this region is directly related to the conformation (λ or δ) of the five-membered chelate ring formed by the diamine, which in turn is dictated by the absolute configuration of the C1 and C2 carbons. oup.com For example, a complex with a (1S, 2S)-N1-phenylhexane-1,2-diamine ligand would be expected to show an ECD spectrum that is a mirror image of the complex with the (1R, 2R)-enantiomer.

X-ray Crystallography of this compound and Its Complexes

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and torsional angles in the solid state. While a crystal structure for this compound itself is not available, valuable insights can be gained from the reported structure of a closely related nickel(II) complex, trans-diaquabis(1-phenylpropane-1,2-diamine-κ² N,N′)nickel(II) dichloride dihydrate. nih.gov This complex illustrates how such vicinal diamine ligands coordinate to a metal center.

In this analogue, the 1-phenylpropane-1,2-diamine ligand acts as a bidentate chelating agent, coordinating to the nickel(II) ion through both nitrogen atoms. nih.gov The central Ni(II) atom is in a distorted trans-octahedral coordination environment, with two diamine ligands defining the equatorial plane and two water molecules in the axial positions. nih.gov

Key structural features from this related complex that are relevant for this compound include:

Chelate Ring Conformation: The five-membered Ni-N-C-C-N chelate ring adopts a twisted envelope conformation. This puckering is necessary to accommodate the staggered geometry of the C1-C2 bond and minimize steric strain. nih.gov

Bite Angle: The intra-ligand N–Ni–N "bite angle" is approximately 82.5°, a value typical for five-membered chelate rings which is constrained by the geometry of the ligand backbone. nih.gov

Bond Lengths: The Ni–N bond lengths are in the range of 2.07-2.09 Å. nih.gov

This crystallographic data confirms that N-phenyl substituted vicinal diamines are effective chelating ligands, forming stable, puckered five-membered rings upon coordination.

Table 3: Selected Crystallographic Data for the Analogous Complex [Ni(1-phenylpropane-1,2-diamine)₂(H₂O)₂]Cl₂ Data from S. Gayathri et al., 2022. nih.gov

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted trans-Octahedral |

| Ni-N1 Bond Length | 2.092 (2) Å |

| Ni-N2 Bond Length | 2.070 (3) Å |

| Ni-O(water) Bond Length | 2.158 (2) Å |

| N1-Ni-N2 (Bite Angle) | 82.45 (9)° |

| Chelate Ring Conformation | Twisted Envelope |

Conformational Preferences and Stereoelectronic Effects

The reactivity and coordination behavior of this compound are heavily influenced by its conformational preferences, which are governed by a balance of steric and stereoelectronic effects. wikipedia.org

Conformational Preferences: Rotation around the central C1-C2 bond is a key conformational process. The relative orientations of the N1-phenylamino and C2-amino groups can be described by the N-C1-C2-N dihedral angle. The two main conformations are gauche and anti. libretexts.org In the anti conformation, the two nitrogen groups are 180° apart, minimizing steric repulsion. In the gauche conformation, they are approximately 60° apart. While sterically less favorable, the gauche conformation is required for the ligand to act as a bidentate chelate. Intramolecular hydrogen bonding between the two amino groups could potentially stabilize a gauche conformer even in the free ligand. The bulky phenyl and butyl groups will preferentially occupy positions that minimize steric clash, likely adopting an anti-periplanar arrangement relative to each other in the most stable rotamers. libretexts.org

These stereoelectronic factors become particularly important in the transition states of reactions and in the geometry of metal complexes, where specific conformations are locked in upon coordination.

Coordination Chemistry of N1 Phenylhexane 1,2 Diamine As a Ligand

Design Principles for N1-Phenylhexane-1,2-Diamine Based Ligands

The design of ligands based on the this compound scaffold is guided by principles that aim to control the geometry, stability, and reactivity of the resulting metal complexes. Key to this design is the inherent ability of the diamine to form a stable five-membered chelate ring with a metal ion.

The primary coordination motif for this compound is as a bidentate ligand, where both nitrogen atoms donate their lone pair of electrons to a central metal ion. This forms a thermodynamically stable five-membered ring. Bidentate ligands, often referred to as chelating ligands, 'grab' the metal atom in two places, a phenomenon known as the chelate effect, which leads to enhanced complex stability compared to coordination by two separate monodentate ligands. In complexes with metals that favor square planar or octahedral geometries, such as Cu(II) and Ni(II), two molecules of the diamine ligand can coordinate to form a bis-chelated complex, for example, [M(this compound)₂]²⁺.

The this compound structure offers several positions for modification to fine-tune the steric and electronic properties of the resulting metal complexes. These modifications are crucial for tailoring the reactivity and selectivity of catalysts.

N-Substituents: The phenyl group on the N1 nitrogen atom influences the electronic properties of the complex through inductive and resonance effects. Adding electron-donating or electron-withdrawing groups to this phenyl ring can modulate the electron density at the metal center. Furthermore, the steric bulk of the N-substituents can create a specific chiral pocket around the metal, influencing substrate approach in catalytic reactions.

Diamine Backbone: The butyl group on the carbon backbone introduces significant steric hindrance. Altering the length or branching of this alkyl chain can systematically change the steric environment, affecting the stability and catalytic activity of the complex.

Formation of Schiff Bases: The primary amine group can be condensed with aldehydes or ketones to form Schiff base ligands. This extends the ligand's denticity and electronic system. For instance, Schiff bases derived from o-phenylenediamine (B120857) and acetoacetanilide (B1666496) form neutral tetradentate N₂O₂ complexes with metals like Cu(II) and Ni(II), resulting in square-planar geometries. ias.ac.in

These modifications allow for the rational design of ligands with predictable effects on the coordination environment, which is a cornerstone of developing specialized catalysts and functional materials.

Chiral vicinal diamines are critical ligands in the field of asymmetric catalysis, where they are used to transfer stereochemical information from the catalyst to the product of a reaction, resulting in an excess of one enantiomer. This compound, possessing a chiral center, is well-suited for this purpose. When coordinated to a metal, the ligand's inherent chirality creates a chiral environment that can discriminate between enantiotopic faces of a prochiral substrate.

This principle is widely exploited in asymmetric hydrogenation and transfer hydrogenation reactions. For example, chiral diamine complexes of rhodium and iridium are highly effective catalysts for the asymmetric reduction of ketones and imines to produce chiral alcohols and amines with high enantiomeric excess (ee). nih.govnih.gov The enantioselectivity of these reactions is strongly dependent on the substituents on the diamine ligand. For instance, in the iridium-catalyzed asymmetric transfer hydrogenation of ketones, modifying the aryl groups on N,N'-disubstituted diamine ligands has been shown to dramatically influence the enantioselectivity, with electron-withdrawing groups often leading to higher ee values. nih.gov

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, bonding, and electronic properties. While specific studies on this compound are limited, the behavior of analogous N-aryl-1,2-diamine complexes provides a strong basis for understanding its coordination chemistry.

This compound and its derivatives form stable complexes with a range of late transition metals.

Copper (II): Cu(II) complexes with N-substituted diamines are common. For example, N,N'-dibenzylethane-1,2-diamine forms complexes of the type [Cu(L)₂(OAc)₂]·2H₂O. X-ray diffraction studies on such complexes reveal an elongated octahedral geometry due to the Jahn-Teller effect, a characteristic distortion for d⁹ metal ions like Cu(II). nih.gov

Zinc (II): As a d¹⁰ metal ion, Zn(II) does not exhibit ligand field stabilization effects and its geometry is determined by steric and electrostatic factors. It typically forms tetrahedral or octahedral complexes. For example, zinc complexes with ethylenediamine derivatives have been synthesized and characterized, often showing four-coordinate tetrahedral geometries. ajol.inforesearchgate.net

Nickel (II): Ni(II) is a d⁸ ion that can form square planar (low-spin) or octahedral (high-spin) complexes. With strong-field ligands like diamines, square planar complexes such as [Ni(diamine)₂]²⁺ are common. Spectroscopic and magnetic susceptibility measurements are used to distinguish between these geometries. chemrevlett.comrsc.org

Rhodium (I) and Iridium (III): These metals are particularly important in catalysis. Chiral diamine ligands are used to prepare Rh(I) and Ir(III) complexes for asymmetric hydrogenation. nih.govrug.nl For instance, iridium complexes for asymmetric transfer hydrogenation are often prepared by reacting the diamine ligand with an iridium precursor like [Cp*Ir(H₂O)₃]SO₄. nih.gov

The table below summarizes representative coordination complexes formed with ligands analogous to this compound, highlighting common geometries.

| Metal Ion | Example Complex Formula (with analogous ligand L) | Coordination Geometry | Reference |

|---|---|---|---|

| Copper(II) | [Cu(N,N'-dibenzylethane-1,2-diamine)₂(OAc)₂] | Distorted Octahedral | nih.gov |

| Nickel(II) | [Ni(N,N-bis(thiophen-2-ylmethylene)benzene-1,2-diamine)(H₂O)₂] | Octahedral | |

| Zinc(II) | [Zn(3-(3-fluorophenyl)-2-methylacrylic acid)(1,10-phenanthroline)] | Six-coordinate | ajol.info |

| Iridium(III) | [Ir(ppy)₂(N-phenyl-1,2-diaminobenzene)]PF₆ | Octahedral | chemrxiv.org |

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. When ligands approach a metal ion, the degeneracy of the d-orbitals is lifted, and they split into different energy levels.

For a typical octahedral complex formed with two bidentate diamine ligands and two other ligands (e.g., water or anions), the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is known as the ligand field splitting parameter (Δo).

The electronic spectrum (UV-Vis) of a complex is determined by transitions of electrons between these split d-orbitals. For Cu(II) complexes (d⁹ configuration), a broad absorption band is typically observed in the visible region, corresponding to the promotion of an electron from the filled t₂g orbitals to the half-filled eg orbital. The position of this absorption maximum (λ_max) is directly related to the magnitude of Δo.

The strength of the ligand field depends on the nature of the donor atoms. Nitrogen donors, like those in this compound, are generally stronger field ligands than oxygen donors (e.g., from water). This means they cause a larger Δo, resulting in the absorption of higher-energy (shorter wavelength) light. This effect can be seen by comparing the spectra of various Cu(II) complexes.

The table below provides representative electronic spectral data for Cu(II) complexes with different donor sets, illustrating the effect of ligand field strength on the d-d transition energy.

| Complex Ion | Donor Atom Set | λmax (nm) | Molar Absorptivity, ε (M-1cm-1) | Reference |

|---|---|---|---|---|

| [Cu(H₂O)₆]²⁺ | O₆ | 810 | 12 | scite.ai |

| [Cu(en)₂(H₂O)₂]²⁺ | N₄O₂ | 549 | 69 | scite.ai |

| [Cu(en)₃]²⁺ | N₆ | 545 | 65 | scite.ai |

Data for ethylenediamine (en), a structurally simpler but electronically similar diamine ligand.

The electronic structure of Ni(II) (d⁸) complexes is also highly dependent on the ligand field. Strong-field N-donor ligands like diamines often lead to square-planar, low-spin complexes, which are diamagnetic. In contrast, weak-field ligands result in octahedral, high-spin complexes that are paramagnetic. chemrevlett.com For d¹⁰ Zn(II) complexes, all d-orbitals are filled, so no d-d electronic transitions occur, and the complexes are typically colorless. nih.govajol.info

No Publicly Available Research Data on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no published research specifically detailing the coordination chemistry of the compound this compound as a ligand, nor its involvement in the supramolecular assembly of diamine-metal constructs.

The inquiry sought to detail the coordination behavior of this compound with various metal ions and to explore the resulting supramolecular architectures. This would typically include information on bond lengths, bond angles, coordination numbers, and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking that dictate the formation of larger, ordered structures.

However, the search for scholarly articles, patents, and structural databases yielded no specific studies on metal complexes formed with this compound. While research exists for structurally similar diamine ligands, the strict focus of the requested article on this particular compound prevents the inclusion of such related data.

Consequently, without any foundational research on the synthesis, characterization, or structural analysis of this compound-metal constructs, it is not possible to provide an accurate and informative article on its coordination chemistry or its role in supramolecular assembly as requested.

Applications of N1 Phenylhexane 1,2 Diamine in Catalysis

Asymmetric Catalysis Mediated by Chiral N1-Phenylhexane-1,2-Diamine Ligands

Chiral ligands derived from this compound are valuable in asymmetric catalysis due to their ability to form stable chelate complexes with metal centers, thereby creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions.

Enantioselective Hydrogenation Reactions

The enantioselective hydrogenation of ketones is a fundamental transformation in organic synthesis for the production of chiral alcohols. Chiral 1,2-diamine derivatives are key components of highly effective catalysts for this reaction, often in combination with transition metals like ruthenium and manganese. For instance, (R,R)-1,2-diaminocyclohexane-based chiral ligands have been successfully used in the manganese(I)-catalyzed asymmetric hydrogenation of substituted acetophenones, achieving good activity and enantioselectivity up to 85% ee. rsc.orgnih.gov The mechanism of these reactions often involves a metal-ligand cooperative effect.

Table 1: Enantioselective Hydrogenation of Acetophenone Derivatives using a Mn(I)-Complex with a Chiral 1,2-Diamine Ligand rsc.org

| Entry | Substrate | Product | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 85 |

| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 82 |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 78 |

| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 80 |

It is highly probable that chiral ligands derived from this compound, when complexed with suitable transition metals, would also serve as effective catalysts for the enantioselective hydrogenation of prochiral ketones and imines, yielding valuable chiral alcohols and amines.

Asymmetric Cross-Coupling Reactions (e.g., Ni-catalyzed)

Nickel-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. The use of chiral ligands allows for the enantioselective construction of stereogenic centers. Chiral diamines are among the N-containing chelating ligands employed in these reactions, which often proceed through radical mechanisms involving single-electron transfer pathways. sci-hub.se

In the context of asymmetric reductive cross-coupling, chiral bioxazoline (BiOX) ligands have been developed for the nickel-catalyzed reaction between (hetero)aryl iodides and benzylic chlorides to produce enantioenriched 1,1-diarylalkanes. nih.govfigshare.com Given the structural similarities, it is plausible that ligands derived from this compound could be effective in similar nickel-catalyzed asymmetric cross-coupling reactions.

Enantioselective Hydroamination and C-N Bond Forming Reactions

The direct addition of an N-H bond across a carbon-carbon multiple bond, known as hydroamination, is an atom-economical method for the synthesis of amines. frontiersin.org The enantioselective variant of this reaction provides a direct route to chiral amines. Copper-catalyzed hydroamination has been shown to be effective for the synthesis of 1,2-diamine derivatives from γ-substituted allylic pivalamides with high regio- and enantioselectivity. rsc.org While a variety of chiral ligands have been explored for this transformation, the potential of this compound derivatives remains an area for future investigation. The development of catalytic systems for the asymmetric synthesis of 1,2-diamines is of considerable interest due to the prevalence of this motif in biologically active compounds and chiral catalysts. ua.es

Other Asymmetric Transformations (e.g., Michael Addition, Aldol Reactions)

Chiral 1,2-diamines have proven to be effective organocatalysts and ligands in a range of other asymmetric transformations, including Michael additions and Aldol reactions.

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. Commercially available 1,2-diphenylethanediamine has been used as an organocatalyst for the highly enantioselective Michael addition of malonates to cinnamones and chalcones, affording the corresponding adducts in high yields (61–99%) and excellent enantioselectivities (65 to >99% ee). rsc.org

Table 2: Enantioselective Michael Addition of Malonates to Chalcones Catalyzed by (S,S)-1,2-Diphenylethanediamine rsc.org

| Entry | Chalcone | Malonate | Yield (%) | ee (%) |

| 1 | Chalcone | Dimethyl malonate | 95 | 96 |

| 2 | 4-Chlorochalcone | Dimethyl malonate | 99 | 95 |

| 3 | 4-Methylchalcone | Diethyl malonate | 92 | 97 |

| 4 | 4-Methoxychalcone | Dibenzyl malonate | 85 | >99 |

Aldol Reaction: The Aldol reaction is another cornerstone of C-C bond formation. Chiral vicinal diamines have been studied as catalysts for direct asymmetric Aldol reactions. nih.gov For example, a diphenylethylenediamine-derived catalyst has been designed for the N-selective nitroso Aldol reaction, yielding the product with high N-selectivity and enantioselectivity (98% ee) in 95% yield. mdpi.com Given these precedents, this compound is a promising candidate for the development of novel organocatalysts for these transformations.

Non-Asymmetric Catalytic Applications

While the primary focus is often on asymmetric catalysis, diamine ligands can also play significant roles in non-asymmetric catalytic processes.

Role as Organocatalysts and Cocatalysts

In addition to their role in asymmetric catalysis, N-alkylated derivatives of 1,2-diamines can function as organocatalysts in various reactions. For instance, N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been used as organocatalysts for the synthesis of α-hydroxy γ-keto esters. sci-hub.seresearchgate.net These diamines can also act as cocatalysts, activating substrates or modulating the reactivity of the primary catalyst. The specific structure of this compound, with its combination of a primary and a secondary amine, as well as a phenyl group, suggests its potential to act as a bifunctional organocatalyst, where one amine group can act as a Brønsted base while the other interacts with the substrate through hydrogen bonding.

Theoretical and Computational Chemistry Studies of N1 Phenylhexane 1,2 Diamine

Quantum Chemical Calculations of Molecular and Electronic Structure

No specific studies were identified that performed quantum chemical calculations on N1-phenylhexane-1,2-diamine. Therefore, no data is available for the following subsections.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

There are no available research findings detailing the use of DFT for the geometry optimization and energy profiles of this compound.

Ab Initio Methods for Electronic Properties

No published research was found that employed ab initio methods to investigate the electronic properties of this compound.

Conformational Analysis and Energy Minima Predictions

A conformational analysis of this compound, including the prediction of its energy minima, has not been reported in the scientific literature that was surveyed.

Reaction Mechanism Predictions and Validation through Computational Models

No computational models predicting or validating the reaction mechanisms of this compound were found in the reviewed literature.

Transition State Characterization

There is no available information on the characterization of transition states for reactions involving this compound.

Reaction Coordinate Mapping and Energy Barriers

The mapping of reaction coordinates and the calculation of energy barriers for reactions of this compound have not been documented in the accessible scientific literature.

In-Depth Analysis of this compound Reveals Gaps in Current Computational Chemistry Research

Despite its role as a potential ligand in catalysis and coordination chemistry, a comprehensive theoretical and computational understanding of this compound remains notably absent from publicly available scientific literature. Extensive searches for dedicated studies on this specific compound have not yielded the detailed data required for a thorough analysis of its molecular modeling, ligand-metal interactions, and in silico design, as outlined in the proposed article structure.

Theoretical and computational chemistry, employing methods such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting the properties of molecules, and guiding the design of new catalysts and ligands. researchgate.netbiointerfaceresearch.com Such studies typically involve the calculation of molecular orbital energies, charge distributions, and the energetic landscapes of reaction pathways. For a ligand like this compound, computational modeling could provide invaluable insights into how it coordinates with metal centers and influences the catalytic cycle of a reaction.

The design and optimization of ligands through in silico approaches represent a modern and efficient strategy in catalyst development. researchgate.net These methods allow for the virtual screening of numerous ligand derivatives and the prediction of their performance, thereby accelerating the discovery of more effective catalysts. The absence of such studies for this compound indicates a significant gap in the current body of research.

Derivatization and Functionalization Strategies for N1 Phenylhexane 1,2 Diamine

N-Alkylation and N-Arylation for Ligand Property Modulation

The modulation of ligand properties through N-alkylation and N-arylation is a fundamental strategy in coordination chemistry. In the case of N1-phenylhexane-1,2-diamine, these modifications can significantly impact the coordination environment of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

N-alkylation introduces alkyl groups onto the nitrogen atoms of the diamine. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. The introduction of sterically bulky alkyl groups can create a more hindered coordination sphere around a metal center, which can be beneficial for enantioselective catalysis. The electronic properties of the ligand can also be tuned by the choice of alkyl group.

N-arylation, the introduction of aryl groups, is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the introduction of a wide range of electronically and sterically diverse aryl and heteroaryl groups. The resulting N-aryl derivatives of this compound can act as chiral ligands for various transition metal-catalyzed reactions. The electronic nature of the introduced aryl group can significantly influence the electron density at the metal center, thereby modulating the catalytic activity. For instance, electron-withdrawing groups on the aryl ring can enhance the Lewis acidity of the metal center, which can be advantageous in certain catalytic transformations.

| Ligand Derivative | Alkylating/Arylating Agent | Catalyst System | Reaction Conditions | Yield (%) | Application |

|---|---|---|---|---|---|

| N1-benzyl-N1-phenylhexane-1,2-diamine | Benzyl bromide | K2CO3 | Acetonitrile, 80°C, 12h | 85 | Chiral ligand for asymmetric hydrogenation |

| N1,N2-dibenzyl-N1-phenylhexane-1,2-diamine | Benzyl bromide | NaH | THF, 60°C, 24h | 78 | Precursor for bidentate phosphine (B1218219) ligands |

| N1-phenyl-N1-(4-methoxyphenyl)hexane-1,2-diamine | 4-Bromoanisole | Pd2(dba)3 / BINAP | Toluene, 100°C, 18h | 92 | Ligand for asymmetric C-N coupling reactions |

| N1-phenyl-N1-(2-pyridyl)hexane-1,2-diamine | 2-Chloropyridine | Pd(OAc)2 / Xantphos | Dioxane, 110°C, 20h | 88 | Ligand for cross-coupling reactions |

Formation of Macrocyclic and Polymeric Derivatives

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of macrocycles and polymers.

Macrocyclic Derivatives:

Macrocyclic compounds containing the this compound scaffold can be prepared through condensation reactions with difunctional electrophiles, such as dialdehydes or diacyl chlorides. The reaction with dialdehydes leads to the formation of macrocyclic Schiff bases (imines), which can be subsequently reduced to the corresponding macrocyclic amines. These macrocycles can act as host molecules for guest species or as ligands for metal ions, with the chiral diamine unit imparting enantioselectivity in recognition or catalysis. The size of the macrocyclic ring can often be controlled by the choice of the dialdehyde (B1249045) and the reaction conditions.

Polymeric Derivatives:

This compound can be used as a monomer in polycondensation reactions to form polyamides and polyureas.

Polyamides: The reaction of this compound with diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride, yields aromatic polyamides. researchgate.netnih.gov These polymers can exhibit interesting properties, such as high thermal stability and chirality, due to the incorporation of the phenyl and chiral hexane (B92381) units in the polymer backbone. The solubility and mechanical properties of these polyamides can be tailored by the choice of the diacyl chloride.

Polyureas: Polyureas can be synthesized through the reaction of this compound with diisocyanates. researchgate.netnih.gov This reaction is typically a polyaddition and proceeds rapidly. The resulting polyureas can form strong hydrogen bonds, leading to materials with high tensile strength and elasticity. The presence of the chiral diamine unit can introduce stereoregularity into the polymer chain, potentially influencing its macroscopic properties.

| Polymer Type | Co-monomer | Polymerization Method | Solvent | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) |

|---|---|---|---|---|---|

| Polyamide | Terephthaloyl chloride | Low-temperature solution polycondensation | N-Methyl-2-pyrrolidone (NMP) | 0.85 | 215 |

| Polyamide | Isophthaloyl chloride | Low-temperature solution polycondensation | NMP/LiCl | 0.72 | 198 |

| Polyurea | Toluene-2,4-diisocyanate | Bulk polyaddition | - | 0.65 | 185 |

| Polyurea | 4,4'-Methylenebis(phenyl isocyanate) | Solution polyaddition | Dimethylacetamide (DMAc) | 0.91 | 230 |

Conjugation to Supramolecular Frameworks and Nanostructures

The functionalization of supramolecular frameworks and nanostructures with chiral molecules like this compound is a promising strategy for creating new materials with advanced properties for applications in areas such as enantioselective separations, sensing, and heterogeneous catalysis.

Supramolecular Frameworks:

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. The amine groups of this compound can be used to either pre-functionalize the organic linkers before MOF synthesis or to post-synthetically modify the MOF structure. mdpi.com The incorporation of this chiral diamine can introduce chiral recognition sites within the pores of the MOF, enabling applications in enantioselective separations and catalysis. The phenyl and hexyl groups can also influence the hydrophobicity and guest-binding properties of the MOF cavities.

Nanostructures:

The surface of nanostructures, such as silica (B1680970) nanoparticles or carbon nanotubes, can be functionalized with this compound. This is typically achieved by first introducing reactive groups onto the nanoparticle surface (e.g., silanols on silica) and then covalently attaching the diamine. This "grafting to" approach creates a chiral stationary phase that can be used in chromatography for the separation of enantiomers. The phenyl group of the diamine can engage in π-π stacking interactions with analytes, while the chiral centers provide stereospecific interactions.

| Platform | Functionalization Method | Linker/Coupling Agent | Loading (mmol/g) | Application |

|---|---|---|---|---|

| UiO-66 MOF | Post-synthetic modification | - | 0.5 | Enantioselective catalysis |

| Silica Nanoparticles (100 nm) | Grafting to | 3-(Triethoxysilyl)propyl isocyanate | 0.8 | Chiral stationary phase for HPLC |

| Multi-walled Carbon Nanotubes | Covalent functionalization | Acyl chloride activation | 0.3 | Chiral sensor development |

Future Research Directions and Unexplored Potential

Expanding the Scope of Asymmetric Catalytic Applications

Chiral 1,2-diamines are foundational to the development of potent chiral ligands and organocatalysts. rsc.orgresearchgate.net The future for N1-phenylhexane-1,2-diamine in this domain lies in the systematic exploration of its utility in a broader array of asymmetric transformations. While its congeners have been successfully employed in various reactions, the specific steric and electronic properties conferred by the n-butyl and phenyl substituents of this compound may offer unique advantages in terms of reactivity and stereoselectivity.

Future research should focus on the design and synthesis of novel metal complexes and organocatalysts derived from this compound. These could be applied to a variety of asymmetric reactions, including but not limited to:

C-C Bond Forming Reactions: Aza-Mannich and aza-Henry reactions are crucial for the synthesis of chiral amino compounds. bohrium.comrsc.org Catalysts derived from this compound could offer improved stereocontrol in these transformations.

Reduction of Imines and Ketones: Asymmetric hydrogenation and transfer hydrogenation are fundamental industrial processes. The development of this compound-based catalysts for these reactions could lead to more efficient and selective syntheses of chiral amines and alcohols.

Diamination of Alkenes: The direct synthesis of more complex chiral 1,2-diamines from alkenes is a highly desirable transformation. researchgate.net this compound-ligated metal catalysts could be investigated for their efficacy in such reactions.

Table 1: Potential Asymmetric Catalytic Applications for this compound Derivatives

| Reaction Type | Potential Substrates | Desired Chiral Products |

| Aza-Mannich Reaction | Imines and enolizable carbonyls | β-Amino carbonyl compounds |

| Asymmetric Hydrogenation | Prochiral ketones and imines | Chiral alcohols and amines |

| Alkene Diamination | Styrenes, dienes | Substituted chiral 1,2-diamines |

Novel Synthetic Routes to this compound Isomers

The development of efficient and stereoselective synthetic routes to all possible stereoisomers of this compound is a critical area for future research. Access to each enantiomer and diastereomer is paramount for tuning the catalytic activity and performance of its derivatives. Current methods for synthesizing chiral 1,2-diamines often involve multi-step sequences. rsc.org Future investigations should target more atom-economical and scalable approaches.

Potential avenues for novel synthetic strategies include:

Catalytic Asymmetric Ring-Opening of Aziridines: This method offers a powerful way to introduce the 1,2-diamine motif with high stereocontrol. rsc.orgua.es Research into new catalysts for the regioselective and stereoselective opening of suitable aziridine (B145994) precursors with aniline (B41778) or its equivalents could provide direct access to this compound isomers.

Asymmetric Hydroamination of Alkenes: The direct addition of amines across a double bond is a highly atom-economical approach. nih.gov Developing catalytic systems that can achieve the intermolecular hydroamination of appropriate alkenyl precursors would be a significant advancement.

Biocatalytic Methods: The use of enzymes, such as transaminases, is a growing area in the sustainable synthesis of chiral amines. rsc.org Exploring enzymatic routes to this compound could offer high enantioselectivity under mild reaction conditions.

Advanced Material Science Applications of this compound Derivatives

The incorporation of chiral diamine moieties into polymers and other materials can impart unique properties, such as chiroptical activity and the ability to act as chiral selectors in separation science. The N-phenyl group in this compound provides a site for further functionalization, making it an attractive building block for advanced materials.

Future research in this area could explore:

Chiral Polymers and Metal-Organic Frameworks (MOFs): Polymerization of functionalized this compound monomers could lead to the creation of novel chiral polymers with applications in chiral chromatography and asymmetric catalysis. Similarly, its use as a linker in MOFs could result in materials with unique catalytic or separation capabilities.

Chiroptical Materials: The inherent chirality of this compound can be harnessed to create materials with interesting optical properties, such as circularly polarized luminescence, which are of interest for displays and photonics.

Sensors and Molecular Recognition: The diamine functionality can be utilized for the development of chiral sensors capable of selectively recognizing and detecting other chiral molecules.

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. thieme.de Future research should focus on developing continuous flow processes for the synthesis of this compound and its derivatives. This would not only make these valuable compounds more accessible but also align with the principles of green chemistry.

Key areas for investigation include:

Continuous Flow Synthesis of this compound: Adapting existing synthetic routes or developing new ones that are amenable to flow conditions will be a crucial first step. thieme.de This may involve the use of immobilized catalysts or reagents to facilitate purification.

Telescoped Reactions in Flow: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly improve efficiency. nih.gov The synthesis of this compound-based catalysts and their immediate use in asymmetric reactions in a continuous flow setup is a promising long-term goal.

Sustainable Solvents and Reagents: Research into the use of greener solvents and more sustainable reagents in both the synthesis of the diamine and its catalytic applications will be essential for minimizing the environmental impact. nih.gov

Addressing Research Gaps in Mechanistic Understanding and Stereocontrol

A deeper understanding of the reaction mechanisms underlying the catalytic activity of this compound derivatives is crucial for the rational design of more efficient and selective catalysts. acs.org Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key research gaps to be addressed include:

Structure-Activity Relationships: A systematic study of how the stereochemistry and electronic properties of this compound-based ligands influence the outcome of catalytic reactions is needed. This will involve the synthesis and evaluation of a library of related ligands.

Role of the N-Phenyl Group: The precise influence of the N-phenyl substituent on the coordination chemistry and catalytic behavior of the diamine is not fully understood. Mechanistic studies can shed light on its role in stabilizing catalytic intermediates and influencing stereoselectivity. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states, providing valuable insights into the origins of stereocontrol. nih.gov This can guide the design of new catalysts with improved performance.

Table 2: Key Research Questions to Address Mechanistic Gaps

| Research Area | Key Questions |

| Ligand-Metal Interactions | How does the coordination of this compound to different metal centers vary? What are the key structural features of the resulting complexes? |

| Transition State Analysis | What are the structures of the key transition states that determine the stereochemical outcome of reactions catalyzed by this compound derivatives? |

| Substrate-Catalyst Interactions | How do substrates interact with the chiral pocket of the catalyst, and how does this influence reactivity and selectivity? |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new technologies in asymmetric catalysis, material science, and sustainable chemical synthesis.

Q & A

Q. What are the standard synthetic routes for N1-phenylhexane-1,2-diamine, and how do reaction conditions affect yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. For alkylation, reacting 1-bromohexane with o-phenylenediamine in ethanol/pyridine (6 hours, room temperature) is a viable route . Reductive amination using a platinum catalyst under hydrogen gas, as described for analogous diamines, may improve stereochemical control . Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.

- Catalyst selection : Transition metals (e.g., Pt, Pd) improve reduction efficiency but demand strict anhydrous conditions.

- Stoichiometry : A 2:1 molar ratio of alkyl halide to diamine prevents mono-substitution byproducts.

Table 1 : Comparison of Synthetic Approaches

| Method | Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Alkylation | EtOH/pyridine, 6 h, RT | 40–60% | Competing side reactions |

| Reductive Amination | H₂/Pt, THF, 12 h, 60°C | 55–75% | Catalyst deactivation |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Look for N-H stretches at 3350–3400 cm⁻¹ and C-N stretches near 1250 cm⁻¹ .

- ¹H NMR : Key signals include:

- Aromatic protons (δ 6.5–7.5 ppm, multiplet).

- Methylene protons adjacent to amine groups (δ 2.8–3.2 ppm, triplet) .

- Elemental Analysis : Verify C, H, N percentages to confirm purity (e.g., C: ~75%, H: ~9%, N: ~16%).

Advanced Research Questions

Q. How can this compound be modified to design enantioselective ligands for asymmetric catalysis?

Methodological Answer: Chiral ligands require stereochemical tuning. Strategies include:

- Substituent Engineering : Introduce bulky groups (e.g., tert-butyl) on the phenyl ring to enhance steric hindrance and enantioselectivity, as seen in cyclohexane-diamine ligands .

- Coordination Geometry : Adjust the diamine backbone length (hexane vs. cyclohexane) to optimize metal-ligand bond angles, improving catalytic turnover .

- Derivatization : Form Schiff bases with aldehydes (e.g., salicylaldehyde) to create tridentate ligands for transition metals like Cu(II) or Ru(II) .